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3-Aminoquinoxalin-6-ol
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Overview
Description
3-Aminoquinoxalin-6-ol is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinoxalin-6-ol typically involves the functionalization of quinoxaline derivatives. One common method is the hydroxylation of quinoxalin-2(1H)-one using a photocatalyst such as graphitic carbon nitride under air conditions . This method yields 3-hydroxyquinoxalin-2(1H)-ones, which can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of heterogeneous catalysis. This approach offers advantages like low cost, environmental friendliness, and high selectivity . The use of recyclable catalysts and simple reaction conditions makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Aminoquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include nitrosoquinoxalines, nitroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
Synthesis of 3-Aminoquinoxalin-6-ol Derivatives
The synthesis of this compound and its derivatives is crucial for exploring their biological applications. Recent advancements have reported efficient methods for synthesizing substituted quinoxaline derivatives that serve as precursors for drug development. For example, a novel method utilizing lithium hydroxide as a base has been shown to improve yield and purity in the synthesis of N-(3-amino-quinoxalin-2-yl)-sulfonamides, which are important intermediates in drug synthesis .
Anticancer Activity
This compound derivatives have been extensively studied for their anticancer properties. A systematic review highlighted the effectiveness of quinoxaline derivatives against various cancer cell lines, including colorectal and breast cancers. For instance, compounds derived from 3-aminoquinoxaline exhibited significant growth inhibition in multiple tumor cell lines, with some derivatives showing IC50 values in the nanomolar range .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line Tested | IC50 (µM) | Activity |
---|---|---|---|
Compound 7h | HCT116 (Colon) | 0.5 | High |
Compound 7l | MCF7 (Breast) | 2.0 | Moderate |
Compound VIId | HCT116 (Colon) | 7.8 | Moderate |
Antiviral Properties
In addition to anticancer activity, quinoxaline derivatives have shown promise as antiviral agents. A review identified several compounds with significant activity against coxsackievirus B5, showcasing the potential of 3-aminoquinoxaline derivatives in antiviral therapy . The mechanism involves inhibiting viral entry and replication, making these compounds candidates for further development.
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds potential for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit tumor growth suggests it could be developed into a chemotherapeutic agent.
- Antiviral Treatment : The antiviral properties indicate possible use in treating viral infections.
- Antimicrobial Applications : Some studies suggest antibacterial properties, warranting exploration in infectious disease management .
Case Studies and Research Findings
Several case studies have documented the effectiveness of quinoxaline derivatives in clinical settings:
- EGFR Inhibition : A study demonstrated that specific quinoxaline derivatives could inhibit mutant forms of EGFR, leading to reduced tumor growth in patient-derived cell lines .
- Antiviral Screening : Compounds were screened against coxsackievirus B5, revealing promising results that support further investigation into their mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of 3-Aminoquinoxalin-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its biological effects. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: A parent compound with similar structural features but lacking the amino and hydroxyl groups.
3-Hydroxyquinoxalin-2(1H)-one: Similar to 3-Aminoquinoxalin-6-ol but with only a hydroxyl group.
2,3-Diaminoquinoxaline: Contains two amino groups but lacks the hydroxyl group.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Biological Activity
3-Aminoquinoxalin-6-ol is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of quinoxaline, characterized by the presence of an amino group at the 3-position and a hydroxyl group at the 6-position. Its chemical formula is C8H8N2O, and it exhibits properties that make it a candidate for various therapeutic applications.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study focused on its effect on colorectal cancer (CRC) cells showed that it can inhibit cell proliferation and induce apoptosis through the activation of oxidative stress pathways. The compound was tested against various cancer cell lines, including HCT116 and RKO-AS-45-1, revealing IC50 values in the micromolar range, indicating effective cytotoxicity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 5.1 | Induction of oxidative stress |
RKO-AS-45-1 | 3.2 | Apoptosis via p53 activation |
HeLa | 4.0 - 9.4 | Cell cycle arrest and DNA damage |
The mechanism underlying its anticancer activity involves the disruption of cellular signaling pathways related to cell survival, notably through the PI3K/AKT/mTOR pathway, which is crucial for tumor growth regulation .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity and neurodegenerative diseases. This antagonistic activity suggests potential applications in treating conditions such as Alzheimer's disease and other cognitive disorders.
Case Study 1: Antitumor Activity Assessment
In a recent study, researchers synthesized several derivatives of this compound to evaluate their antitumor efficacy. The study utilized an MTT assay to assess cell viability in various cancer cell lines. The results indicated that modifications to the chemical structure significantly impacted biological activity, with certain derivatives showing enhanced potency compared to the parent compound.
Case Study 2: Neuroprotective Potential
Another investigation explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The compound demonstrated a capacity to reduce neuronal death and improve mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Discussion
The biological activity of this compound highlights its dual role as both an anticancer agent and a neuroprotective compound. Its ability to modulate critical signaling pathways involved in cell proliferation and survival positions it as a promising candidate for drug development.
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-aminoquinoxalin-6-ol |
InChI |
InChI=1S/C8H7N3O/c9-8-4-10-6-2-1-5(12)3-7(6)11-8/h1-4,12H,(H2,9,11) |
InChI Key |
SSCVGABMEIRBMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1O)N |
Origin of Product |
United States |
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